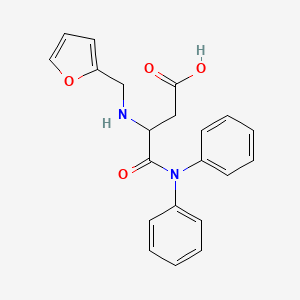
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is a chemical compound that has shown potential in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is not fully understood. However, it is thought to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX. In vivo studies have shown that this compound has low toxicity and is well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide in lab experiments is its potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to study its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide can be synthesized by reacting 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 3-chloropyridine-4-sulfonamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is heated to a temperature of 100-120°C for several hours.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-26(25,15-8-5-11-20-12-15)23-18-10-4-9-17-16(18)13-21-19(22-17)14-6-2-1-3-7-14/h1-3,5-8,11-13,18,23H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPTDWBEFRJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)